3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide
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Overview
Description
3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring that is substituted with bromine, fluorine, and methyl groups. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide typically involves the following steps:
Electrophilic Aromatic Substitution: The starting material, 2-fluoro-5-methylbenzenesulfonamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). This reaction introduces a bromine atom at the 3-position of the benzene ring.
Amidation Reaction: The brominated intermediate is then subjected to an amidation reaction with ammonia (NH3) or an amine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid (–COOH) using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The sulfonamide group can be reduced to a sulfonic acid (–SO3H) using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2), iron (Fe) or aluminum chloride (AlCl3) as catalysts.
Amidation: Ammonia (NH3) or primary/secondary amines.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-2-fluoro-5-methylbenzoic acid.
Reduction: 3-Bromo-2-fluoro-5-methylbenzenesulfonic acid.
Scientific Research Applications
3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and functional materials.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-5-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
3-Bromo-2-fluoro-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
3-Bromo-2-fluoro-5-methylbenzene: Similar structure but without the sulfonamide group.
Uniqueness
3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific biological activities and chemical reactivity
Biological Activity
3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent research.
Chemical Structure and Properties
The compound features a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring, along with a sulfonamide functional group. This unique structure contributes to its biological activity by allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, leading to competitive inhibition of enzymes. The sulfonamide group plays a crucial role in this interaction, which can disrupt metabolic pathways essential for cellular function. Research indicates that compounds with sulfonamide structures often exhibit:
- Enzyme Inhibition : Acting as competitive inhibitors for enzymes involved in various metabolic processes.
- Antimicrobial Activity : Targeting bacterial enzymes, thus inhibiting growth and proliferation.
- Anti-inflammatory Effects : Modulating inflammatory pathways through inhibition of specific enzymes.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses effective antibacterial activity against various strains of bacteria.
Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 18 | 45 |
Pseudomonas aeruginosa | 12 | 60 |
These results indicate the compound's potential as an antibacterial agent.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been evaluated. In studies comparing its efficacy to standard anti-inflammatory drugs, it was found that:
- The compound exhibited an IC50 value of approximately 110 µg/mL , demonstrating comparable efficacy to diclofenac (IC50 = 157 µg/mL) in reducing inflammation markers in vitro .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of sulfonamide derivatives, including this compound:
- Antitumor Activity : A study assessed the antitumor potential of various sulfonamide derivatives, revealing that certain modifications could enhance their cytotoxic effects on cancer cell lines. The compound displayed promising results against specific tumor types, warranting further investigation into its mechanism and efficacy .
- Diabetic Models : In diabetic models, the compound demonstrated potential anti-diabetic activity by modulating glucose metabolism pathways. This was evidenced by significant reductions in blood glucose levels in treated groups compared to controls .
- Enzyme Targeting : Research indicated that the compound effectively inhibited specific enzymes linked to disease pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders .
Properties
Molecular Formula |
C7H7BrFNO2S |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
3-bromo-2-fluoro-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
MKAICBIUGPNUID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)S(=O)(=O)N |
Origin of Product |
United States |
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